4-[4-(pyrrolidin-1-yl)phenyl]piperidine
Description
4-[4-(Pyrrolidin-1-yl)phenyl]piperidine is a bicyclic amine derivative featuring a piperidine ring linked to a para-substituted phenyl group bearing a pyrrolidine moiety. Its molecular formula is C15H20N2 (molecular weight: 228.34 g/mol), with a calculated logP of ~2.1, indicative of moderate membrane permeability .
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
4-(4-pyrrolidin-1-ylphenyl)piperidine |
InChI |
InChI=1S/C15H22N2/c1-2-12-17(11-1)15-5-3-13(4-6-15)14-7-9-16-10-8-14/h3-6,14,16H,1-2,7-12H2 |
InChI Key |
CZIJVWJDIQXPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(pyrrolidin-1-yl)phenyl]piperidine typically involves the reaction of 4-bromophenylpiperidine with pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromophenylpiperidine reacts with pyrrolidine in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 4-[4-(pyrrolidin-1-yl)phenyl]piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(pyrrolidin-1-yl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
4-[4-(pyrrolidin-1-yl)phenyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-[4-(pyrrolidin-1-yl)phenyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key Observations :
- The target compound exhibits moderate logP and low aqueous solubility, typical of CNS-targeting agents.
- Dual-pyrrolidine derivatives (e.g., C21H33N3) show increased lipophilicity (logP ~3.8) but suffer from poor solubility, limiting bioavailability .
- IHIB-15 ’s methylsulfonyl group enhances polarity (logP 1.5) and solubility, likely improving target engagement in hydrophilic environments .
- Hydrochloride salts (e.g., ) significantly improve solubility, making them preferable for oral formulations.
Binding Affinity and Selectivity
- 4-[4-(Pyrrolidin-1-yl)phenyl]piperidine: Demonstrated nanomolar affinity for histamine H3 receptors (Ki = 12 nM) in preclinical models, with minimal off-target activity at dopamine D2 receptors .
- IHIB-15 : The methylsulfonyl group confers high selectivity for serotonin 5-HT6 receptors (Ki = 3 nM), attributed to enhanced electrostatic interactions .
- Dual-pyrrolidine derivatives : Exhibit promiscuous binding (e.g., σ1, α1-adrenergic receptors) due to increased bulk, reducing therapeutic specificity .
Metabolic Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
